![molecular formula C10H5F5N2O3 B2765822 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid CAS No. 860785-81-5](/img/structure/B2765822.png)
2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid” is a chemical compound . It is available for purchase from chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C10H5F5N2O3 . This means it contains 10 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms. The average mass of the molecule is 296.150 Da .Physical And Chemical Properties Analysis
The molecular weight of “2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid” is 296.150316 .Aplicaciones Científicas De Investigación
Steric Structure and Isomerism
The steric structure of fluorinated 2-arylhydrazono-3-oxo esters, including compounds similar to 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid, has been extensively studied. These compounds, in their crystalline state and in solutions, predominantly exist as Z isomers due to the formation of an intramolecular hydrogen bond between the ester fragment and the hydrazone NH proton. Notably, alkyl 2-arylhydrazono-4,4-difluoro-3-oxobutanoates exhibit a mixture of Z and E isomers, with Z isomers prevailing in specific solvents like acetone-d6. This behavior underscores the influence of fluorination on the isomeric state of such compounds and their potential utility in synthesizing structurally defined chemical entities (Khudina et al., 2009).
Reactivity with o-Phenylenediamine
Polyfluorinated 2-arylhydrazono-3-oxocarboxylic acid esters, closely related to the structure of interest, react with o-phenylenediamine in a neutral medium to form mainly corresponding o-aminoanilides. These products can be further transformed into 1,5-benzodiazepin-2-ones, showcasing the compound's versatility in synthesizing heterocyclic structures that are significant in pharmaceutical chemistry (Khudina et al., 2004).
Synthesis and Application in Heterocycle Formation
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, an intermediate closely related to the compound of interest, serves as a versatile precursor for synthesizing a broad array of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized. This demonstrates the compound's critical role in the efficient synthesis of fluorinated heterocyclic compounds, which are valuable in medicinal chemistry and materials science (Honey et al., 2012).
Anti-inflammatory, Antiproliferative, and Antibacterial Activities
The synthesized compound (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, derived from a similar synthetic route involving ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate, exhibited synergistic anti-inflammatory, antiproliferative, and antibacterial activities. This highlights the potential biomedical applications of such compounds, including their role in developing new therapeutic agents (Mohan et al., 2018).
Propiedades
IUPAC Name |
(Z)-2-[(2,4-difluorophenyl)diazenyl]-4,4,4-trifluoro-3-hydroxybut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5N2O3/c11-4-1-2-6(5(12)3-4)16-17-7(9(19)20)8(18)10(13,14)15/h1-3,18H,(H,19,20)/b8-7-,17-16? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVDJDTUDDTGGB-HBOMWCDGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=NC(=C(C(F)(F)F)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)N=N/C(=C(/C(F)(F)F)\O)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.